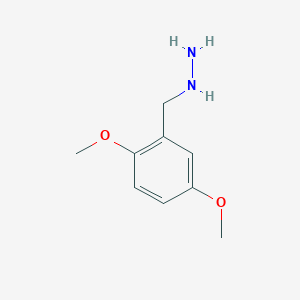

Hydrazine, (2,5-dimethoxybenzyl)-

Description

BenchChem offers high-quality Hydrazine, (2,5-dimethoxybenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine, (2,5-dimethoxybenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-4-9(13-2)7(5-8)6-11-10/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHNUZWYEWPYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159198 | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-54-6 | |

| Record name | [(2,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2,5-dimethoxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (2,5-dimethoxybenzyl)hydrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dimethoxybenzyl)hydrazine is a valuable substituted hydrazine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its unique structure, featuring a dimethoxy-substituted aromatic ring coupled with a reactive hydrazine moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the prevalent synthetic methodologies for (2,5-dimethoxybenzyl)hydrazine, offering a detailed, field-proven experimental protocol. Furthermore, it establishes a full characterization framework, detailing the spectroscopic and physical data necessary to confirm the identity, structure, and purity of the synthesized compound. This document is intended to serve as a practical and authoritative resource for scientists engaged in synthetic chemistry and drug discovery.

Introduction and Strategic Importance

Substituted hydrazines are a cornerstone of modern synthetic chemistry, primarily due to the nucleophilicity of the nitrogen atoms and their ability to readily form hydrazones and other derivatives.[1] The title compound, (2,5-dimethoxybenzyl)hydrazine, integrates this reactive functional group with an electron-rich aromatic system. The methoxy groups at the 2 and 5 positions of the benzyl ring significantly influence the molecule's electronic properties and steric profile, which can be strategically exploited in the design of novel compounds, including precursors for indole synthesis and building blocks for various bioactive scaffolds. A thorough understanding of its synthesis and a robust analytical workflow for its characterization are therefore paramount for its effective utilization.

Synthesis of (2,5-dimethoxybenzyl)hydrazine: A Mechanistic and Practical Approach

The synthesis of (2,5-dimethoxybenzyl)hydrazine is most reliably achieved through a two-step process starting from the commercially available 2,5-dimethoxybenzyl alcohol. This pathway involves the conversion of the alcohol to a more reactive benzylic halide, followed by nucleophilic substitution with hydrazine. This approach is generally favored due to its high efficiency and the relative ease of purification of the intermediates and final product.

Retrosynthetic Analysis and Pathway Selection

A logical disconnection of the target molecule at the benzylic carbon-nitrogen bond points to a (2,5-dimethoxybenzyl) electrophile and a hydrazine nucleophile. This immediately suggests two primary synthetic precursors:

-

2,5-Dimethoxybenzyl Halide: A highly reactive electrophile.

-

Hydrazine: A potent and readily available nucleophile.

The chosen pathway, detailed below, capitalizes on the clean conversion of an alcohol to a chloride, a classic and high-yielding transformation.[2]

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxybenzyl Chloride [2]

-

Rationale: The hydroxyl group of 2,5-dimethoxybenzyl alcohol is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to yield the desired chloride, sulfur dioxide (gas), and hydrogen chloride (gas). 2,4,6-Collidine, a sterically hindered base, is used to neutralize the HCl generated, preventing unwanted side reactions.

-

Procedure:

-

To a stirred mixture of 2,5-dimethoxybenzyl alcohol (1.0 eq), 2,4,6-collidine (1.0 eq), and anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0 eq) dropwise over 1 hour. A slight exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Carefully quench the reaction by pouring it into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with 2 N hydrochloric acid (HCl) and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2,5-dimethoxybenzyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of (2,5-Dimethoxybenzyl)hydrazine

-

Rationale: The benzylic chloride is an excellent electrophile for S_N2 reactions. Hydrazine hydrate is used as the nucleophile. A large excess of hydrazine is critical to minimize the formation of the symmetrical 1,2-bis(2,5-dimethoxybenzyl)hydrazine byproduct, which arises from the product acting as a nucleophile and reacting with another molecule of the benzyl chloride.

-

Procedure:

-

In a separate flask, add a large excess of hydrazine hydrate (e.g., 10-20 eq) to a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Cool the hydrazine solution to 0 °C.

-

Dissolve the crude 2,5-dimethoxybenzyl chloride from Step 1 in a minimal amount of the same solvent and add it dropwise to the stirred hydrazine solution.

-

After addition, allow the mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, remove the excess hydrazine and solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining hydrazine salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Mandatory Safety Precautions

Handling hydrazine and its derivatives requires strict safety protocols due to their high toxicity, corrosivity, and potential carcinogenicity.[3][4][5][6][7]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][6]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and splash-proof safety goggles at all times.[4][6]

-

Reagent Handling: Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care. Hydrazine is a combustible liquid and a strong reducing agent; keep it away from heat, ignition sources, and oxidizing agents.[3][6]

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container and disposed of according to institutional and federal regulations.[4][5]

Comprehensive Characterization

Unequivocal identification and purity assessment of the synthesized (2,5-dimethoxybenzyl)hydrazine are achieved through a combination of spectroscopic and physical methods.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[1][8] The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.7 - 7.0 | Multiplet | 3H | Ar-H |

| Methylene Protons | ~3.9 - 4.1 | Singlet | 2H | Ar-CH₂ -NH |

| Methoxy Protons | ~3.75 - 3.85 | Two Singlets | 6H (3H each) | -OCH₃ |

| Hydrazine Protons | Broad Singlet | 3H | -NH -NH₂ |

| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 153.5, 152.0 | C -OCH₃ |

| Aromatic Carbons | 128.0 - 130.0 | Ar-C (quaternary) |

| Aromatic Carbons | 111.0 - 117.0 | Ar-C H |

| Methylene Carbon | ~55.0 - 57.0 | Ar-C H₂-NH |

| Methoxy Carbons | ~55.5 - 56.5 | -OC H₃ |

-

Expert Insight: The broadness of the N-H proton signals is due to quadrupole broadening and potential chemical exchange. Their chemical shift can be highly dependent on solvent and concentration. The presence of two distinct singlets for the methoxy groups confirms their non-equivalent chemical environments.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3350 - 3250 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1610, 1500 | Strong |

| C-O Stretch (aryl ether) | 1250 - 1200 | Strong |

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[1][9]

-

Expected Molecular Ion ([M]⁺): For C₉H₁₄N₂O₂, the expected m/z is approximately 182.22. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Key Fragmentation Pattern: A characteristic fragmentation would be the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z 151, corresponding to the [2,5-dimethoxybenzyl]⁺ cation.

Physical Properties

-

Appearance: Typically a solid at room temperature.

-

Melting Point: A sharp melting point is a strong indicator of high purity. The reported melting point for the hydrochloride salt is a reference, but the free base will differ.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of (2,5-dimethoxybenzyl)hydrazine, grounded in established chemical principles. The provided protocol, coupled with a comprehensive characterization framework, equips researchers with the necessary tools to produce and validate this important chemical intermediate with a high degree of confidence. Adherence to the stringent safety protocols detailed herein is essential for the safe handling of the hazardous reagents involved. The successful synthesis and characterization of this molecule open the door to its further application in the development of novel chemical entities.

References

- Anusandhanvallari. (2025).

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.

- Fisher Scientific. (2010).

- NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines.

- University of New Mexico. (n.d.).

- Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (2025).

- Santa Cruz Biotechnology. (n.d.).

- Arxada. (n.d.). Performance Chemicals Hydrazine.

- DTIC. (n.d.). Safety and Handling of Hydrazine.

- Chromatographic methods of determining hydrazine and its polar deriv

- Eureka | Patsnap. (2021). Green synthesis method of 2, 5-dimethoxybenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.

- ResearchGate. (2025). Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers.

- Sigma-Aldrich. (n.d.). (2,5-Dimethoxybenzyl)hydrazine hydrochloride | 2011-49-6.

- Sanins, S. M., Timbrell, J. A., Elcombe, C., & Nicholson, J. K. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology, 66(7), 489-495.

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. prepchem.com [prepchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. arxada.com [arxada.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]

Physical and chemical properties of (2,5-dimethoxybenzyl)hydrazine

An In-depth Technical Guide to the Physical and Chemical Properties of (2,5-dimethoxybenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dimethoxybenzyl)hydrazine is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive hydrazine moiety with a dimethoxy-substituted benzyl group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other molecular scaffolds with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of (2,5-dimethoxybenzyl)hydrazine, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.

Introduction: The Significance of Benzylhydrazines in Medicinal Chemistry

Hydrazine derivatives are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that is exceptionally prevalent in pharmaceuticals. The hydrazine functional group (-NHNH2) is a potent nucleophile, enabling a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones are not merely intermediates but often exhibit a wide spectrum of biological activities themselves, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1].

The benzylhydrazine scaffold, in particular, offers a strategic advantage in drug design. The benzyl group can be readily substituted to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. The 2,5-dimethoxy substitution pattern on the benzene ring is of particular interest as the methoxy groups can influence the molecule's conformation and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2,5-dimethoxybenzyl)hydrazine is essential for its handling, storage, and application in synthesis. The compound is typically available as its hydrochloride salt to improve stability and ease of handling.

| Property | Value | Source |

| Chemical Name | (2,5-dimethoxybenzyl)hydrazine | Alchem Pharmtech[2] |

| CAS Number | 135-54-6 (free base) | Alchem Pharmtech[2] |

| Molecular Formula | C9H14N2O2 | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | Solid | - |

| Storage | Store at 2-8°C under an inert atmosphere | - |

Note: The hydrochloride salt, (2,5-dimethoxybenzyl)hydrazine hydrochloride (CAS No. 2011-49-6), is also commonly used.

Synthesis of (2,5-dimethoxybenzyl)hydrazine: A Representative Protocol

A common strategy for the synthesis of substituted hydrazines involves the reduction of an N-nitroso intermediate or the hydrolysis of a protected hydrazine derivative. A robust method analogous to the synthesis of 1,2-dimethylhydrazine involves the formation of a stable dibenzoylhydrazine intermediate, followed by acidic hydrolysis to liberate the desired hydrazine[3].

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2,5-Dimethoxybenzaldehyde Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Upon completion, the hydrazone product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold methanol. If no precipitate forms, the solvent can be removed under reduced pressure.

Step 2: Reduction of the Hydrazone to (2,5-dimethoxybenzyl)hydrazine

-

The crude 2,5-dimethoxybenzaldehyde hydrazone can be reduced to the corresponding hydrazine using a suitable reducing agent. A common method is the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LAH).

-

Suspend the hydrazone in an appropriate solvent (e.g., ethanol for NaBH4 or tetrahydrofuran for LAH) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath and slowly add the reducing agent in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (for NaBH4) or a sequence of water, aqueous NaOH, and water (for LAH - Fieser workup).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,5-dimethoxybenzyl)hydrazine.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for (2,5-dimethoxybenzyl)hydrazine.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of (2,5-dimethoxybenzyl)hydrazine is dominated by the nucleophilic nature of the terminal nitrogen atom. This makes it a valuable precursor for a variety of chemical transformations.

Formation of Hydrazones and Their Biological Significance

The most prominent reaction of (2,5-dimethoxybenzyl)hydrazine is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically straightforward and proceeds with high yield. The resulting hydrazones are not just synthetic intermediates; they often possess significant biological activity.

Hydrazones derived from various substituted benzaldehydes have demonstrated a wide array of pharmacological effects, including:

-

Antimicrobial Activity: Many hydrazone derivatives exhibit potent activity against a range of bacterial and fungal pathogens[4][5][6][7][8]. The -NH-N=CH- pharmacophore is a key structural feature in many antimicrobial agents.

-

Anticancer Activity: The hydrazone scaffold is present in numerous compounds with demonstrated anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival[9].

-

Anti-inflammatory and Analgesic Effects: Certain hydrazone derivatives have shown promise as anti-inflammatory and analgesic agents, potentially through the inhibition of enzymes such as cyclooxygenase (COX)[10].

Experimental Protocol: Synthesis of a 2,5-Dimethoxybenzylhydrazone Derivative

This protocol describes a general procedure for the synthesis of a hydrazone from (2,5-dimethoxybenzyl)hydrazine and a representative aldehyde.

-

Dissolution: In a 50 mL round-bottom flask, dissolve (2,5-dimethoxybenzyl)hydrazine (1.0 mmol) in 10 mL of a suitable solvent such as ethanol or methanol.

-

Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.0 mmol).

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: General reaction scheme for the formation of hydrazones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). The specific splitting pattern will depend on the coupling between the protons.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected in the region of δ 3.7-3.9 ppm.

-

Benzyl Protons (-CH₂-): A singlet integrating to 2 protons is expected, likely in the range of δ 4.0-4.5 ppm.

-

Hydrazine Protons (-NH-NH₂): These protons will appear as broad singlets and their chemical shifts are highly dependent on the solvent and concentration. The -NH₂ protons would typically be found more upfield than the -NH proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals for the six aromatic carbons will be observed in the range of δ 110-160 ppm. The carbons attached to the methoxy groups will be the most downfield.

-

Methoxy Carbons (-OCH₃): Two signals are expected around δ 55-60 ppm.

-

Benzyl Carbon (-CH₂-): A signal for the benzylic carbon is expected in the range of δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretching: The hydrazine moiety will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two bands in this region.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C Stretching: Aromatic C=C stretching bands will appear in the region of 1450-1600 cm⁻¹.

-

C-O Stretching: The C-O stretching of the methoxy groups will give rise to strong absorptions around 1020-1250 cm⁻¹.

Safety and Handling

(2,5-dimethoxybenzyl)hydrazine and its salts should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Hydrazine derivatives are known to be toxic, and some are suspected carcinogens. Therefore, exposure should be minimized.

Conclusion

(2,5-dimethoxybenzyl)hydrazine is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis from commercially available starting materials and its rich reactivity make it an attractive scaffold for medicinal chemists. The resulting hydrazone derivatives have shown a wide range of biological activities, highlighting the potential of this chemical entity in drug discovery. Further research into the synthesis and biological evaluation of novel derivatives of (2,5-dimethoxybenzyl)hydrazine is warranted to fully explore its therapeutic potential.

References

-

Supporting Information (Experimental details for Table 1, entries 2–13). The Royal Society of Chemistry. Available from: [Link]

-

Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Available from: [Link]

-

Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. Available from: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available from: [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Available from: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. Available from: [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available from: [Link]

-

Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka | Patsnap. Available from: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. Available from: [Link]

-

2C-B synthesis without LAH. designer-drug.com. Available from: [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available from: [Link]

-

2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole. Available from: [Link]

-

Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Available from: [Link]

-

CAS 135-54-6 | (2,5-Dimethoxybenzyl)hydrazine. Alchem.Pharmtech. Available from: [Link]

- Method for preparing hydrazine hydrate. Google Patents.

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). ResearchGate. Available from: [Link]

-

Synthesis and Characterization of a Novel 2-Pyrazoline. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of 2,6-di-tert-butylphenol hydrazones as 5-lipoxygenase inhibitors. PubMed. Available from: [Link]

Sources

- 1. ajpamc.com [ajpamc.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 10. Green synthesis method of 2, 5-dimethoxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (2,5-dimethoxybenzyl)hydrazine: Synthesis, Properties, and Applications in Modern Research

(2,5-dimethoxybenzyl)hydrazine , a versatile reagent in organic synthesis and a building block for novel therapeutic agents, has garnered significant attention within the scientific community. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

(2,5-dimethoxybenzyl)hydrazine is an organic compound characterized by a benzylhydrazine core substituted with two methoxy groups at the 2 and 5 positions of the benzene ring.

CAS Number: 135-54-6[1][2][3][4]

Molecular Formula: C9H14N2O2[2][5]

Molecular Weight: 182.22 g/mol [2][3]

The hydrochloride salt of this compound is also commercially available with the CAS Number: 2011-49-6.

Molecular Structure:

Caption: Molecular Structure of (2,5-dimethoxybenzyl)hydrazine.

Physicochemical Properties

A summary of the key physicochemical properties of (2,5-dimethoxybenzyl)hydrazine is presented in the table below.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | QPFIOECKBVGPTJ-UHFFFAOYSA-N |

Synthesis of (2,5-dimethoxybenzyl)hydrazine

The synthesis of (2,5-dimethoxybenzyl)hydrazine typically involves the reduction of a corresponding hydrazone or the direct alkylation of hydrazine. A common laboratory-scale synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable hydrazine derivative followed by reduction.

Caption: General synthetic workflow for (2,5-dimethoxybenzyl)hydrazine.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative synthesis of (2,5-dimethoxybenzyl)hydrazine from 2,5-dimethoxybenzaldehyde.

Materials:

-

2,5-dimethoxybenzaldehyde

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Sodium borohydride (NaBH4)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in absolute ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Hydrazone (Optional): Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid hydrazone can be purified by recrystallization from a suitable solvent like ethanol.

-

Reduction to Hydrazine: The crude or purified hydrazone is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride (2-3 equivalents) is added portion-wise with stirring. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude (2,5-dimethoxybenzyl)hydrazine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can be recrystallized.

Applications in Research and Drug Development

(2,5-dimethoxybenzyl)hydrazine and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The hydrazine moiety is a key functional group that can participate in various chemical transformations to form heterocyclic compounds and other complex organic structures.

1. Synthesis of Heterocyclic Compounds:

Hydrazines are precursors to a multitude of nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and indoles. These scaffolds are prevalent in many pharmaceuticals. For instance, the reaction of (2,5-dimethoxybenzyl)hydrazine with β-dicarbonyl compounds can yield substituted pyrazoles, a class of compounds with diverse pharmacological activities.[6]

2. Precursor for Bioactive Molecules:

The (2,5-dimethoxybenzyl) group is a feature in several natural products and synthetic compounds with interesting biological profiles. Hydrazine derivatives of this moiety have been explored for various therapeutic applications.

-

Anticancer Agents: Hydrazone derivatives, synthesized from hydrazines, have shown promising anticancer properties against various cell lines, including breast cancer (MCF-7).[7] The mechanism often involves the inhibition of key enzymes or the induction of apoptosis.

-

Antimicrobial and Antifungal Agents: The structural motif of substituted benzylidene hydrazides has been incorporated into compounds with significant antibacterial and antifungal activities.

-

Antidiabetic Agents: Hydrazine-containing thiazole derivatives have been investigated as potential antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase.[8]

3. Chemical Probes and Activity-Based Protein Profiling (ABPP):

Hydrazine-based chemical probes are utilized in activity-based protein profiling to identify and characterize enzyme function in complex biological systems.[9] These probes can covalently modify specific amino acid residues in enzyme active sites, allowing for their detection and quantification.

Caption: Key application areas of (2,5-dimethoxybenzyl)hydrazine.

Trustworthiness and Self-Validating Protocols

The protocols described herein are based on established chemical principles. The success of the synthesis can be validated at each step through standard analytical techniques:

-

TLC: To monitor reaction progress and assess the purity of the product.

-

NMR Spectroscopy (1H and 13C): To confirm the structure of the synthesized compound by identifying characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the hydrazine moiety.

By employing these analytical methods, researchers can ensure the identity and purity of the (2,5-dimethoxybenzyl)hydrazine they synthesize or procure, which is critical for the reliability and reproducibility of subsequent experiments.

References

-

CAS 135-54-6 | (2,5-Dimethoxybenzyl)hydrazine. Alchem.Pharmtech. [Link]

-

2,5-DIMETHOXY-BENZYL-HYDRAZINE | CAS#:135-54-6. Chemsrc. [Link]

-

Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. [Link]

-

Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. ThaiScience. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 135-54-6|(2,5-Dimethoxybenzyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. 2,5-DIMETHOXY-BENZYL-HYDRAZINE | CAS#:135-54-6 | Chemsrc [chemsrc.com]

- 5. 1-(2,5-dimethoxybenzyl)hydrazine [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2,5-dimethoxybenzyl)hydrazine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chemical structure and purity of (2,5-dimethoxybenzyl)hydrazine. Geared towards researchers, scientists, and professionals in drug development, this document delves into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and trustworthiness in analytical workflows.

Introduction

(2,5-dimethoxybenzyl)hydrazine is a substituted benzylhydrazine derivative of interest in synthetic chemistry and drug discovery. Its structural elucidation is paramount for confirming its identity and purity, which underpins the reliability of subsequent biological and chemical studies. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. This guide will explore the predicted spectroscopic data for (2,5-dimethoxybenzyl)hydrazine and provide a framework for its empirical verification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of (2,5-dimethoxybenzyl)hydrazine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] Both ¹H and ¹³C NMR are essential for the complete structural assignment of (2,5-dimethoxybenzyl)hydrazine.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (2,5-dimethoxybenzyl)hydrazine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 6.9 | Multiplet | 3H |

| Methylene (-CH₂-) | ~3.9 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 6H |

| Hydrazine (-NH-NH₂) | Broad singlet | 3H |

-

Aromatic Protons (6.7-6.9 ppm): The three protons on the benzene ring are in distinct chemical environments and will likely appear as a multiplet in this region. Their specific shifts and coupling patterns depend on the electronic effects of the methoxy and benzylhydrazine substituents.

-

Methylene Protons (~3.9 ppm): The two protons of the CH₂ group are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a singlet.[2]

-

Methoxy Protons (~3.8 ppm): The six protons of the two methoxy groups are equivalent and will appear as a sharp singlet.

-

Hydrazine Protons (Broad): The N-H protons often exhibit broad signals due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift can vary significantly.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for (2,5-dimethoxybenzyl)hydrazine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H | 110 - 120 |

| Aromatic C-C | 125 - 130 |

| Methylene (-CH₂-) | ~50 |

| Methoxy (-OCH₃) | ~55 |

-

Aromatic Carbons (110-155 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbons attached to the electron-donating methoxy groups will be the most shielded (upfield), while the other aromatic carbons will appear further downfield.

-

Methylene Carbon (~50 ppm): The carbon of the CH₂ group is expected in this region.

-

Methoxy Carbons (~55 ppm): The two equivalent methoxy carbons will give rise to a single signal.

Recommended Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2,5-dimethoxybenzyl)hydrazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 3: Predicted IR Absorption Frequencies for (2,5-dimethoxybenzyl)hydrazine

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic | C=C Stretch | 1500 - 1600 | Medium |

| Ether | C-O Stretch | 1000 - 1300 | Strong |

-

N-H Stretch (3300-3500 cm⁻¹): The presence of the hydrazine group will be indicated by one or two bands in this region, which may be broad due to hydrogen bonding.[7]

-

C-H Stretches (2850-3100 cm⁻¹): Both aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.[8]

-

C=C Stretch (1500-1600 cm⁻¹): Absorptions in this region are characteristic of the aromatic ring.

-

C-O Stretch (1000-1300 cm⁻¹): A strong absorption band is expected in this region due to the C-O stretching of the two methoxy groups.

Recommended Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

Electron Ionization (EI) is a common technique that can induce fragmentation. For (2,5-dimethoxybenzyl)hydrazine, the following key fragments are anticipated:

Figure 2. Predicted major fragmentation pathway of (2,5-dimethoxybenzyl)hydrazine in EI-MS.

-

Molecular Ion (M⁺˙, m/z 182): The peak corresponding to the intact molecule with one electron removed.

-

[M-H]⁺ (m/z 181): Loss of a hydrogen radical.

-

Benzylic Cleavage (m/z 151): The most likely fragmentation is the cleavage of the C-N bond to form a stable 2,5-dimethoxybenzyl cation. This is expected to be a prominent peak.

-

Further Fragmentation (m/z 121 and 91): The dimethoxybenzyl cation can undergo further fragmentation, such as the loss of formaldehyde (CH₂O) to give a fragment at m/z 121, and subsequent loss of carbon monoxide (CO) to form a tropylium-like ion at m/z 91.[9][10]

Recommended Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion confirmation.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of (2,5-dimethoxybenzyl)hydrazine through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data presented in this guide, based on established principles and data from analogous structures, serves as a robust framework for interpreting experimental results. Adherence to the recommended protocols will ensure the generation of high-quality, reliable data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

References

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- UMass OWL. IR Group Frequencies.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry website.

- Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Specac Ltd. Interpreting Infrared Spectra.

- University of Colorado Boulder. IR Chart. Retrieved from CU Boulder Department of Chemistry website.

- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

- YouTube. (2018, December 31). mass spectrometry: tropylium ion.

- Michigan State University. Infrared Spectroscopy. Retrieved from MSU Department of Chemistry website.

- ResearchGate. Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC....

- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- ACS Publications. (2014, June 24). Intramolecular Electrophilic Aromatic Substitution in Gas-phase Fragmentation of Protonated N-Benzylbenzaldimines. Journal of the American Society for Mass Spectrometry.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation.

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. azooptics.com [azooptics.com]

- 4. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Group Frequencies [owl.umass.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

An In-depth Technical Guide to the Solubility and Stability of (2,5-dimethoxybenzyl)hydrazine

Introduction

(2,5-dimethoxybenzyl)hydrazine is a substituted benzylhydrazine derivative featuring a hydrazine moiety attached to a dimethoxy-substituted benzene ring. As a functionalized hydrazine, it serves as a valuable intermediate and building block in synthetic organic chemistry, particularly in the construction of heterocyclic compounds and active pharmaceutical ingredients (APIs). The nucleophilic nature of the hydrazine group makes it a key reactant in condensation reactions to form hydrazones and subsequent cyclization reactions.[1]

For researchers, synthetic chemists, and drug development professionals, a comprehensive understanding of the physicochemical properties of such an intermediate is paramount. Solubility dictates the choice of reaction media, purification strategies, and formulation vehicles, while stability determines viable storage conditions, handling procedures, and the impurity profile of synthesized materials. This guide provides a detailed examination of the solubility and stability characteristics of (2,t-dimethoxybenzyl)hydrazine, offering field-proven insights and robust experimental protocols to ensure its effective and reliable application in a research and development setting.

Part 1: Solubility Profile

The solubility of (2,5-dimethoxybenzyl)hydrazine is governed by the interplay of its structural features: the polar hydrazine (-NHNH2) group capable of hydrogen bonding, the moderately polar dimethoxy (-OCH3) groups, and the largely non-polar benzene ring. This amphiphilic nature results in a nuanced solubility profile across various organic solvents.

Predicted Solubility in Common Laboratory Solvents

While exhaustive empirical data for this specific compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the known properties of analogous compounds like benzylamine and other hydrazine derivatives.[2][3] The following table summarizes the expected solubility at ambient temperature.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Causality |

| Protic Polar | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the polar hydrazine moiety. |

| Water | Low to Moderate | While the hydrazine and ether groups can hydrogen bond with water, the non-polar aromatic ring limits miscibility. Solubility is likely pH-dependent.[4] | |

| Aprotic Polar | Acetonitrile (ACN) | Moderate | Acetonitrile can accept hydrogen bonds but cannot donate them, leading to moderate solvation of the hydrazine group. Its polarity is sufficient to dissolve the molecule.[5] |

| Dimethylformamide (DMF) | High | DMF is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic molecules, including those with polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of effectively solvating the compound. | |

| Aprotic Non-Polar | Dichloromethane (DCM) | Moderate to High | DCM's ability to engage in dipole-dipole interactions and its capacity to dissolve the aromatic ring contribute to good solubility. |

| Diethyl Ether | Low to Moderate | The ether's limited polarity is less effective at solvating the highly polar hydrazine group, resulting in lower solubility. | |

| Toluene | Low | The non-polar nature of toluene is poorly suited to solvate the polar hydrazine functional group, leading to low solubility. | |

| Hexanes/Heptane | Very Low / Insoluble | These aliphatic hydrocarbon solvents lack the polarity needed to overcome the crystal lattice energy of the solid compound. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating system for quantitatively determining the solubility of (2,5-dimethoxybenzyl)hydrazine in a chosen solvent.

Objective: To determine the saturation concentration of the analyte in a specific solvent at a controlled temperature.

Materials:

-

(2,5-dimethoxybenzyl)hydrazine

-

Selected analytical grade solvents

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Calibrated HPLC-UV or other suitable analytical instrument

Methodology:

-

Preparation: Add an excess amount of solid (2,5-dimethoxybenzyl)hydrazine to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 2 hours to permit the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent inflation of the measured concentration.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Calculate the concentration of the analyte in the original saturated solution by accounting for the dilution factor.

-

Validation: The presence of remaining solid in the vial after sampling validates that saturation was achieved. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

Caption: A flowchart of the shake-flask method for solubility.

Part 2: Stability Profile and Degradation Pathways

The stability of (2,5-dimethoxybenzyl)hydrazine is a critical parameter, as its degradation can lead to the formation of impurities that may affect reaction outcomes, product purity, and, in a pharmaceutical context, safety and efficacy. The hydrazine moiety is the primary site of chemical instability.

Key Factors Influencing Stability

-

Oxidation: Hydrazines are potent reducing agents and are highly susceptible to oxidation.[6] This can occur via autoxidation in the presence of atmospheric oxygen or be catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺).[7] The benzyl position is also potentially susceptible to oxidation.

-

pH: The basicity of the hydrazine group (pKa of hydrazine ~8.1) means its protonation state is pH-dependent.[1] Generally, hydrazines exhibit greater stability in acidic conditions where the lone pair of electrons is protonated, reducing its susceptibility to oxidation.[7] Alkaline conditions can accelerate degradation.

-

Temperature: Elevated temperatures can provide the activation energy needed to initiate and accelerate decomposition reactions.[8][9]

-

Light (Photostability): Aromatic compounds and those with lone pairs of electrons, like hydrazines, can absorb UV radiation, which may lead to photochemical degradation.

Potential Degradation Pathways

-

Oxidative Degradation: The primary degradation pathway is likely oxidation of the hydrazine group. This can proceed through a one-electron pathway to form a hydrazyl radical, which can lead to a variety of products, including the corresponding benzyl derivative and nitrogen gas. A two-electron oxidation can form a diazene intermediate, which rapidly decomposes to release nitrogen gas and form 2,5-dimethoxytoluene.

-

Hydrolytic Degradation: While the C-N bond is generally stable, extreme pH conditions combined with high temperatures could potentially lead to hydrolysis, although this is considered a less probable pathway compared to oxidation.

Visualization: Potential Degradation Pathways

Caption: Major stress factors and potential degradation products.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10] These protocols are based on the ICH Q1A(R2) guideline.[11][12][13]

Objective: To intentionally degrade the analyte under controlled stress conditions to an extent of 5-20% degradation.[12][14]

General Procedure:

-

Prepare stock solutions of (2,5-dimethoxybenzyl)hydrazine in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, quench the reaction if necessary (e.g., neutralize acidic/basic samples), and dilute to a suitable concentration.

-

Analyze all samples (including an unstressed control) by a stability-indicating HPLC method, comparing the peak area of the parent compound and observing the formation of any new peaks (degradants).

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60 °C.

-

Sample at 2, 6, 12, and 24 hours.

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature (25 °C), as hydrazines can be particularly sensitive to base.

-

Sample at shorter intervals (e.g., 30 min, 1, 2, 4 hours).

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and protect from light.

-

Sample at 30 min, 1, 2, and 4 hours.

-

Analysis can proceed directly after dilution.

-

-

Thermal Degradation:

-

Store a solution and a solid sample of the compound in an oven at 70 °C.

-

Sample the solution at 1, 3, and 7 days.

-

For the solid sample, dissolve a portion in a suitable solvent at each time point for analysis.

-

-

Photolytic Degradation:

-

Expose a solution and a solid sample to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period.

-

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[15]

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common starting point. UV detection is suitable due to the aromatic ring. Derivatization with an aldehyde (e.g., 4-nitrobenzaldehyde) can be used to create a more chromophoric hydrazone, enhancing sensitivity and specificity.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.

Part 3: Practical Recommendations for Handling and Storage

Based on the compound's chemical nature and stability profile, the following handling and storage procedures are recommended to maintain its integrity.

-

Storage: The compound should be stored at low temperatures (2-8 °C or frozen at -20 °C) as recommended by suppliers.[17][18] It must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[17] Containers should be opaque or stored in the dark to protect from light.

-

Handling: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19] Avoid contact with strong oxidizing agents, acids, and metal oxides.[6]

-

Solution Preparation: When preparing solutions for reactions or analysis, use de-gassed solvents to minimize dissolved oxygen. Prepare solutions fresh whenever possible. If solutions must be stored, they should be refrigerated and protected from light.

Conclusion

This guide provides a comprehensive technical framework for understanding and managing the solubility and stability of (2,5-dimethoxybenzyl)hydrazine. Its solubility is highest in polar organic solvents like DMF, DMSO, and alcohols, with limited solubility in water and non-polar hydrocarbons. The primary stability concern is oxidative degradation of the hydrazine moiety, a process accelerated by oxygen, elevated temperatures, and alkaline conditions.

By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate robust, compound-specific data. Adherence to the recommended handling and storage procedures will ensure the integrity of the material, leading to more reliable and reproducible results in synthesis and drug development applications.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Jain, D., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. [Link]

-

Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics. [Link]

-

Defense Technical Information Center. (1990). Safety and Handling of Hydrazine. [Link]

-

ACS Publications. (2012). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

-

Bowen, I. J. M. (1992). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

-

Rani, S., & Singh, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

-

Alchem Pharmtech. CAS 135-54-6 | (2,5-Dimethoxybenzyl)hydrazine. [Link]

-

Sciencemadness Wiki. Benzylamine. [Link]

-

Yashin, Y. I., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. [Link]

-

Dessolin, M., et al. (2021). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

-

Chemsrc. 2,5-DIMETHOXY-BENZYL-HYDRAZINE. [Link]

-

Wang, F., et al. (2016). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. [Link]

-

Wikipedia. Hydrazine. [Link]

-

University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Benzylamine, 99%, pure | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arxada.com [arxada.com]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. youtube.com [youtube.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. (2,5-Dimethoxybenzyl)hydrazine hydrochloride | 2011-49-6 [sigmaaldrich.com]

- 18. 135-54-6|(2,5-Dimethoxybenzyl)hydrazine|BLD Pharm [bldpharm.com]

- 19. ehs.ucsb.edu [ehs.ucsb.edu]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

The Dual-Role Reactivity of (2,5-Dimethoxybenzyl)hydrazine: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the (2,5-dimethoxybenzyl)hydrazine moiety, a versatile reagent in modern organic and medicinal chemistry. This molecule uniquely combines the nucleophilic character of a substituted hydrazine with the latent reactivity of an electron-rich dimethoxybenzyl (DMB) group. We will dissect its primary reaction pathways, including nucleophilic addition to carbonyls to form stable hydrazones and its role as a precursor in heterocyclic synthesis. Furthermore, this guide will illuminate the secondary reactivity of the benzyl portion, which functions as a cleavable protecting group under specific oxidative conditions. This dual-role functionality makes (2,5-dimethoxybenzyl)hydrazine a strategic tool for researchers in drug development and complex molecule synthesis. Detailed mechanistic insights, field-proven experimental protocols, and quantitative data are presented to provide a comprehensive and actionable resource for scientific professionals.

Introduction: A Molecule of Dichotomous Functionality

(2,5-Dimethoxybenzyl)hydrazine is more than a simple hydrazine derivative. Its chemical personality is governed by two distinct, yet interconnected, functional domains:

-

The Hydrazine Moiety (-NH-NH₂): As with other hydrazines, the terminal nitrogen atom possesses a lone pair of electrons, rendering it a potent nucleophile. This reactivity is the cornerstone of its most common application: the formation of hydrazones through condensation with aldehydes and ketones. This reaction is not merely a derivative formation but a gateway to a vast array of stable, biologically active molecules and synthetic intermediates.[1]

-

The 2,5-Dimethoxybenzyl Moiety: The benzene ring is highly activated by two electron-donating methoxy groups at the ortho and para positions. This electronic configuration serves a dual purpose. Firstly, it subtly modulates the nucleophilicity of the attached hydrazine. Secondly, and more strategically, it renders the entire benzyl group susceptible to selective cleavage under mild oxidative conditions. This feature allows it to be employed as a traceless linker or a protecting group that can be removed orthogonally to many other common protecting groups.[2][3]

This guide will navigate the synthesis and subsequent reactions of this molecule, providing both the theoretical underpinnings and the practical methodologies required to exploit its unique properties.

Synthesis of (2,5-Dimethoxybenzyl)hydrazine

The synthesis of (2,5-dimethoxybenzyl)hydrazine is typically achieved via a nucleophilic substitution reaction between the corresponding benzyl halide and an excess of hydrazine hydrate. The use of a large excess of hydrazine is a critical experimental choice; it minimizes the formation of the undesired 1,2-bis(2,5-dimethoxybenzyl)hydrazine side product by ensuring the electrophilic benzyl chloride is more likely to encounter a hydrazine molecule than the already-substituted product.

Workflow for Synthesis

The overall synthetic pathway begins with the conversion of 2,5-dimethoxybenzyl alcohol to the more reactive 2,5-dimethoxybenzyl chloride, which is then reacted with hydrazine hydrate.

Caption: Synthetic workflow for (2,5-dimethoxybenzyl)hydrazine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted benzylhydrazines.[4]

Step 1: Synthesis of 2,5-Dimethoxybenzyl Chloride

-

To a stirred solution of 2,5-dimethoxybenzyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2,5-dimethoxybenzyl chloride, which can often be used in the next step without further purification.

Step 2: Synthesis of (2,5-Dimethoxybenzyl)hydrazine

-

In a round-bottom flask, add a large excess of hydrazine hydrate (e.g., 5-10 equivalents) to an appropriate solvent such as ethanol or water.

-

Cool the hydrazine solution in an ice bath.

-

Add the 2,5-dimethoxybenzyl chloride (1.0 eq), either neat or dissolved in a minimal amount of the reaction solvent, dropwise to the stirred hydrazine solution. Maintain the temperature at or below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Remove the excess hydrazine hydrate and solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify the product by silica gel column chromatography or recrystallization to obtain pure (2,5-dimethoxybenzyl)hydrazine.

Key Reactivity Profile I: Hydrazone Formation

The primary and most widespread application of (2,5-dimethoxybenzyl)hydrazine is its condensation with aldehydes and ketones to form (2,5-dimethoxybenzyl)hydrazones. This reaction is a robust and high-yielding transformation that forms a stable C=N double bond.

Mechanism of Hydrazone Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. It is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. However, highly acidic conditions are detrimental as they lead to the protonation of the hydrazine nucleophile, rendering it inactive.[1]

Caption: Mechanism of acid-catalyzed hydrazone formation.

Protocol for Hydrazone Synthesis

The following is a general, field-proven protocol for the synthesis of hydrazones from (2,5-dimethoxybenzyl)hydrazine.[5]

-

Dissolve the aldehyde or ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add a solution of (2,5-dimethoxybenzyl)hydrazine (1.0-1.1 eq) in the same solvent to the flask.

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and monitor by TLC. Reactions are typically complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath.

-

The hydrazone product will often precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold solvent to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by silica gel column chromatography.

Expected Yields and Spectroscopic Data

Hydrazone formation is generally a high-yielding reaction. The table below, based on analogous reactions with substituted hydrazines, illustrates typical yields with various carbonyl partners.[5]

| Hydrazine Reactant | Carbonyl Partner | Product | Yield (%) |

| p-Methoxyphenylhydrazine | p-Methoxybenzaldehyde | 1-(p-Methoxybenzylidene)-2-(p-methoxyphenyl)hydrazine | 83% |

| p-Chlorophenylhydrazine | p-Methoxybenzaldehyde | 1-(p-Methoxybenzylidene)-2-(p-chlorophenyl)hydrazine | 77% |

| p-Bromophenylhydrazine | p-Methoxybenzaldehyde | 1-(p-Methoxybenzylidene)-2-(p-bromophenyl)hydrazine | 75% |

| p-Nitrophenylhydrazine | p-Methoxybenzaldehyde | 1-(p-Methoxybenzylidene)-2-(p-nitrophenyl)hydrazine | 95% |

Characteristic Spectroscopic Data: The formation of the hydrazone is readily confirmed by spectroscopic methods.

-

¹H NMR: Disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and appearance of a new imine proton (-CH=N-) signal (δ 7.5-8.5 ppm). The benzylic CH₂ protons of the DMB group typically appear as a singlet around δ 4.5-5.0 ppm. The two methoxy groups will appear as distinct singlets around δ 3.8 ppm.

-

¹³C NMR: Disappearance of the carbonyl carbon signal (δ 190-210 ppm) and appearance of the imine carbon (C=N) signal (δ 140-160 ppm).

-

IR Spectroscopy: Appearance of a characteristic C=N stretching vibration band around 1600-1650 cm⁻¹.

Key Reactivity Profile II: The Benzyl Moiety as a Cleavable Group

A key feature that distinguishes (2,5-dimethoxybenzyl)hydrazine in advanced synthesis is the ability to selectively cleave the benzyl group post-reaction. The electron-rich nature of the 2,5-dimethoxybenzene ring makes it highly susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[2] This transforms the DMB-hydrazone into a simple, unsubstituted hydrazone, effectively using the DMB group as a protecting or solubilizing entity.

Mechanism of Oxidative Cleavage with DDQ

The deprotection mechanism is initiated by the formation of a charge-transfer complex between the electron-rich DMB ring and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a stabilized radical cation, which then reacts with water, ultimately leading to the cleavage of the C-N bond.[2][3]

Caption: Mechanism of DMB group cleavage using DDQ.

Protocol for Oxidative Deprotection